N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide
Description
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide is a structurally complex small molecule featuring a benzo[h]quinazoline core. Key substituents include:
- 8-Fluoro group: Enhances metabolic stability and influences electronic properties.
- 4-Propan-2-yl (isopropyl) group: Contributes to lipophilicity and steric bulk.
- 6-(4-Hydroxy-6-oxooxan-2-yl): A tetrahydro-4-hydroxy-6-oxopyran-2-yl moiety, which may participate in hydrogen bonding and modulate solubility.
This compound’s stereochemistry is critical; evidence identifies stereoisomers differing at the 6-position of the benzoquinazoline ring (e.g., (6S)- and (6R)-configurations) . Structural determination via X-ray crystallography likely employs programs like SHELXL for refinement, given its prevalence in small-molecule analysis .
Properties
Molecular Formula |
C22H26FN3O5S |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C22H26FN3O5S/c1-11(2)20-17-10-16(18-8-13(27)9-19(28)31-18)15-7-12(23)5-6-14(15)21(17)25-22(24-20)26(3)32(4,29)30/h5-7,11,13,16,18,27H,8-10H2,1-4H3 |
InChI Key |
VLAHUUGOOLLUEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NC2=C1CC(C3=C2C=CC(=C3)F)C4CC(CC(=O)O4)O)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Starting Materials and Core Structure Assembly
The synthesis begins with constructing the benzo[h]quinazoline core. Two primary approaches are documented:
Palladium-Catalyzed Cross-Coupling Reactions
- Sonogashira–Hagihara and Suzuki–Miyaura Couplings :
A palladium-catalyzed cross-coupling strategy is employed to introduce substituents onto the quinazoline scaffold. For example, aryl halides react with alkynes or boronic acids under catalytic conditions (Pd(PPh₃)₄, CuI) to form key intermediates.
Cycloisomerization of Alkynyl Precursors
Acid-mediated cycloisomerization (e.g., using p-TsOH·H₂O in toluene at 100°C) converts alkynyl intermediates into the dihydrobenzo[h]quinazoline framework.
Functionalization of the Oxan-2-Yl Group
The 4-hydroxy-6-oxooxan-2-yl moiety is introduced via:
Wittig Reaction
A Wittig reaction between a phosphonium ylide and an aldehyde forms the exocyclic double bond, which is subsequently oxidized and cyclized.
- Example :
Acid-Catalyzed Cyclization
Brønsted acids (e.g., HCl, p-TsOH) promote cyclization of hydroxyketone intermediates to form the oxan-2-yl ring.
Stepwise Synthesis Protocol
Synthesis of Intermediate 4-(4-Fluorophenyl)-5-Bromo-6-Isopropylquinazoline
Sulfonamide Coupling
Oxan-2-Yl Group Installation
Alternative Methods and Optimization
Analytical Characterization Data
Challenges and Solutions
Stereochemical Control
Byproduct Formation
- Issue : Over-oxidation of the oxan-2-yl group.
- Solution : Optimize reaction time and temperature (e.g., 50°C, 2 h).
Chemical Reactions Analysis
Types of Reactions
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in biochemical assays to study enzyme kinetics and inhibition.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cancer cell growth or other therapeutic effects.
Biological Activity
N-[8-fluoro-6-(4-hydroxy-6-oxooxan-2-yl)-4-propan-2-yl-5,6-dihydrobenzo[h]quinazolin-2-yl]-N-methylmethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Fluorinated moiety : The presence of an 8-fluoro group enhances its biological activity.
- Hydroxy and oxo groups : These functional groups contribute to the compound's reactivity and interaction with biological targets.
- Benzo[h]quinazoline core : This heterocyclic framework is known for its pharmacological properties.
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Fluorine atom | Enhances metabolic stability |
| Hydroxy group | Increases solubility and potential interactions |
| Dihydrobenzo[h]quinazoline core | Central structure associated with bioactivity |
Anticancer Properties
Research indicates that N-methylmethanesulfonamide derivatives exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating potent inhibitory effects.
Efficacy in Cell Lines
In a study examining the cytotoxic effects on breast cancer cell lines, the compound displayed the following IC50 values:
| Cell Line | IC50 (μM) |
|---|---|
| SKBR-3 | 0.001 - 0.004 |
| MDA-MB-468 | 0.008 |
| MCF-7 | 0.001 - 0.015 |
| MDA-MB-231 | >1.0 |
These results suggest that the compound is particularly effective against SKBR-3 and MDA-MB-468 cells, with growth inhibition occurring at submicromolar concentrations .
The mechanism underlying the anticancer activity of N-[8-fluoro...]-N-methylmethanesulfonamide appears to involve:
- Tubulin Inhibition : The compound inhibits tubulin polymerization, disrupting microtubule dynamics essential for mitosis .
- Aromatase Inhibition : Similar compounds have shown to suppress aromatase activity, which is critical in estrogen synthesis in breast cancer cells .
Case Study 1: SKBR-3 Cell Line
In a controlled experiment, N-methylmethanesulfonamide derivatives were tested against SKBR-3 cells. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at concentrations as low as 0.001 μM. The study concluded that these compounds could serve as potential therapeutic agents in managing HER2-positive breast cancers .
Case Study 2: MCF-7 Cell Line
Another study focused on MCF-7 cells revealed that certain derivatives maintained high potency even at lower concentrations (IC50 = 0.001 μM). This suggests that modifications to the sulfonamide group can enhance biological activity and selectivity against specific cancer types .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Stereoisomeric Variants
Two stereoisomers of the target compound are documented:
| Property | Target Compound | (6S)-Isomer (⑦) | (6R)-Isomer (⑧) |
|---|---|---|---|
| Stereochemistry | Undefined | 6S | 6R |
| Hydrogen Bonding Potential | High (due to 4-hydroxyoxan-2-yl) | Similar | Similar |
| Synthetic Complexity | High | Comparable | Comparable |
Key Insight : Stereochemistry at the 6-position may influence receptor binding and metabolic pathways. For instance, the (6S)-isomer could exhibit superior bioavailability due to optimized spatial alignment with enzymatic or target sites.
Heterocyclic Analogs: Pyrimidine-Based Derivatives
A structurally related metabolite, N-[4-(4-fluorophenyl)-5-[2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide , replaces the benzoquinazoline core with a pyrimidine ring .
However, shared substituents (e.g., 4-hydroxy-6-oxooxan-2-yl) suggest overlapping pharmacophoric features.
Spectral Characterization
IR and NMR data from analogous compounds highlight critical trends:
- IR Spectra : Absence of νC=O (1663–1682 cm⁻¹) in cyclized products confirms successful heterocycle formation .
- 1H-NMR: Protons adjacent to the sulfonamide group (e.g., N-methyl at δ ~3.0–3.5 ppm) and isopropyl group (δ ~1.2–1.5 ppm) are diagnostic.
- 13C-NMR : The 4-hydroxy-6-oxooxan-2-yl moiety shows distinct carbonyl (δ ~170–175 ppm) and hydroxyl-bearing carbons (δ ~65–70 ppm).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
